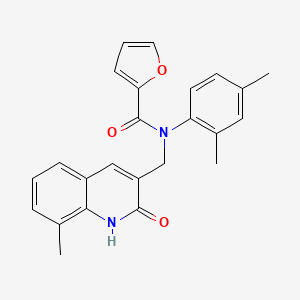
(2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate, also known as HQPA, is a chemical compound with potential applications in scientific research. HQPA is a derivative of 2-phenylacetic acid and 2-hydroxyquinoline, and its synthesis method involves the reaction of these two compounds in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have historically played a crucial role in antimalarial drug development. The quinoline nucleus is a privileged scaffold for designing effective antimalarial agents. Researchers have synthesized various quinolone derivatives, including those containing the (2-hydroxyquinolin-3-yl)methyl group, to combat malaria. These compounds interfere with the parasite’s heme metabolism, preventing the growth and replication of Plasmodium species .
Anticancer Potential
The quinoline ring system has shown promise in cancer research. Some derivatives exhibit cytotoxic effects against cancer cells by targeting specific cellular pathways. Researchers investigate the potential of (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate as an anticancer agent. Its mechanism of action may involve inhibiting cell proliferation, inducing apoptosis, or disrupting tumor angiogenesis .
Antibacterial Properties
Quinoline derivatives possess antibacterial activity against various pathogens. Researchers have evaluated their effectiveness against bacteria such as Escherichia coli, Salmonella typhi, Corynebacterium diphtheriae, and Staphylococcus aureus. The compound’s structure suggests it could be a candidate for antibacterial drug development .
Antiviral Applications
Quinoline-based compounds have demonstrated antiviral properties. They may inhibit viral replication or entry into host cells. Investigations into (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate’s antiviral potential could lead to novel treatments for viral infections .
Anti-Inflammatory and Analgesic Effects
The quinoline moiety contributes to anti-inflammatory and analgesic activities. Researchers explore derivatives for their ability to modulate inflammatory pathways and alleviate pain. (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate might exhibit similar effects .
Cardiovascular Applications
Quinoline derivatives have been investigated for cardiovascular benefits. Some compounds act as vasodilators, affecting blood pressure and circulation. While specific studies on this compound are limited, its quinoline core suggests potential cardiovascular effects .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .
Biochemical Pathways
Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Pharmacokinetics
The compound has a molecular weight of 21722 , which could potentially influence its bioavailability.
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents, is generally environmentally benign . This suggests that the compound’s action could potentially be influenced by environmental conditions.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-17(12-22-15-7-2-1-3-8-15)23-11-14-10-13-6-4-5-9-16(13)19-18(14)21/h1-10H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRWIMHLBSBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,2-dihydroquinolin-3-yl)methyl phenoxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

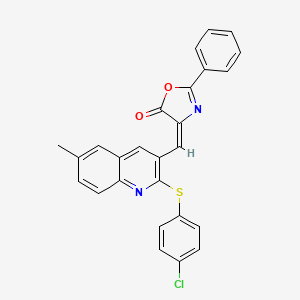
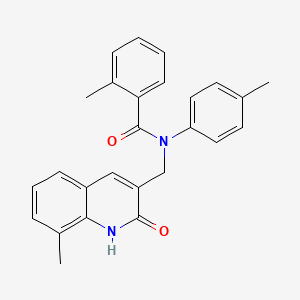
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
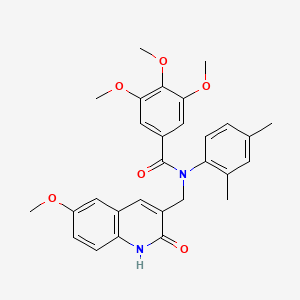



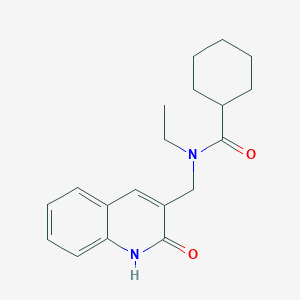
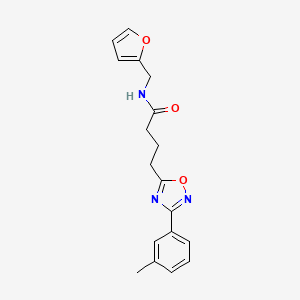


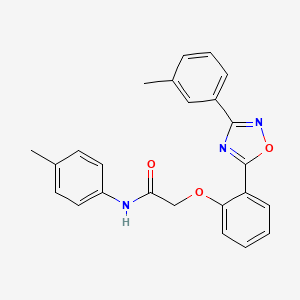
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
